5-[(Z)-(3,4-difluorophenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one
Description
Properties
IUPAC Name |
(5Z)-5-[(3,4-difluorophenyl)methylidene]thieno[2,3-b]thiopyran-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F2OS2/c15-11-2-1-8(6-12(11)16)5-9-7-19-14-10(13(9)17)3-4-18-14/h1-6H,7H2/b9-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUICNTPNCKEZPL-WEVVVXLNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC(=C(C=C2)F)F)C(=O)C3=C(S1)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C(=C\C2=CC(=C(C=C2)F)F)/C(=O)C3=C(S1)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-[(Z)-(3,4-difluorophenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one typically involves the condensation of 3,4-difluorobenzaldehyde with a thieno[2,3-b]thiopyranone derivative under specific reaction conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as ethanol or methanol . The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Chemical Reactions Analysis
5-[(Z)-(3,4-difluorophenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one undergoes various chemical reactions, including:
Scientific Research Applications
5-[(Z)-(3,4-difluorophenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[(Z)-(3,4-difluorophenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors involved in disease processes . For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to the suppression of cancer cell growth .
Comparison with Similar Compounds
Structural Analogues and Core Heterocycles
The compound belongs to a family of methylidene-substituted heterocycles. Key structural analogs include:
Key Observations :
- Core Heterocycles: The target compound’s thieno[2,3-b]thiopyran core distinguishes it from chromone (), pyrrol (), and thiazolidinone () derivatives.
- Substituent Effects : The 3,4-difluorophenyl group offers stronger electron-withdrawing effects than the methoxyphenyl () or thiophenyl () groups. Fluorination may improve thermal stability and reduce metabolic degradation in medicinal contexts .
Physicochemical and Electronic Properties
- Optical Properties: Polymers derived from structurally similar (Z)-4-(thiophen-2-ylmethylene)-4H-thieno[2,3-b]pyrrol-5(6H)-one exhibit strong absorption in the visible range (~664–665 nm), attributed to extended conjugation . While direct UV-Vis data for the target compound is unavailable, its thiopyran core and fluorinated substituents likely redshift absorption compared to non-fluorinated analogs.
- Thermal Stability : The pyrrol-based polymers () demonstrate high thermal stability, a trait shared with sulfur-rich heterocycles like the target compound. Fluorine substitution further enhances stability by reducing oxidative degradation .
- Solubility and Reactivity: The thiazolidinone derivatives () with polar hydroxyphenyl groups exhibit higher aqueous solubility than the hydrophobic, fluorinated target compound. However, the latter’s lipophilicity may favor membrane permeability in drug design .
Biological Activity
5-[(Z)-(3,4-difluorophenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one is a synthetic compound with a unique chemical structure that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, supported by data tables and relevant research findings.
- Molecular Formula : C14H8F2OS2
- Molecular Weight : 276.343 g/mol
- CAS Number : 1164519-74-7
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | 439.5 ± 45.0 °C (Predicted) |
| Density | 1.487 ± 0.06 g/cm³ |
Anticancer Activity
Recent studies have indicated that compounds similar to 5-[(Z)-(3,4-difluorophenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one exhibit significant anticancer properties. For instance, a study focused on thienothiopyran derivatives demonstrated their ability to inhibit cell proliferation in various cancer cell lines, suggesting a promising avenue for cancer treatment.
Case Study : In vitro assays showed that the compound inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. This indicates a moderate level of potency compared to standard chemotherapeutics.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary tests against various bacterial strains revealed that it possesses antibacterial activity, particularly against Gram-positive bacteria.
Research Findings :
- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli
- Minimum Inhibitory Concentration (MIC) : The MIC for S. aureus was found to be 32 µg/mL.
The biological activity of this compound is believed to be linked to its ability to interact with cellular targets involved in critical pathways such as apoptosis and cell cycle regulation.
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases.
- Cell Cycle Arrest : It arrests the cell cycle at the G2/M phase, leading to inhibited proliferation.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of thienothiopyran derivatives. Modifications at specific positions on the phenyl ring and thieno ring can significantly alter biological activity.
Key Insights from SAR Studies
| Modification | Effect on Activity |
|---|---|
| Fluorine Substitution | Increased potency against cancer cells |
| Alkyl Chain Length | Optimal chain length enhances antimicrobial activity |
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 5-[(Z)-(3,4-difluorophenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one?
- Methodology : Microwave-assisted one-pot synthesis is highly effective for constructing the thieno[2,3-b]thiopyran core. For example, Scheme 93 (described in ) achieves moderate-to-high yields (see Table 39) by optimizing reaction time and temperature under microwave irradiation. A related approach ( ) combines Horner-Wadsworth-Emmons olefination with intramolecular cyclization using β-keto ε-xanthyl phosphonates, enabling functionalization at the 5-position. Key steps include precise stoichiometric control of reactants (e.g., 3,4-difluorobenzaldehyde derivatives) and purification via recrystallization (DMF/ethanol mixtures) .
Q. How can the stereochemical configuration (Z/E) of the methylidene group be confirmed?
- Methodology : Nuclear Overhauser Effect (NOE) NMR spectroscopy is critical. For structurally analogous compounds (e.g., 5-acetyl-2-amino-4-methylthiophene derivatives in ), NOE correlations between the methylidene proton and aromatic protons of the 3,4-difluorophenyl group confirm the Z-configuration. X-ray crystallography (as in for a thienopyridine derivative) provides definitive stereochemical validation, though low solubility may require co-crystallization agents .
Q. What analytical techniques are recommended for purity assessment?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (LC-MS) are standard. For insoluble derivatives (e.g., ), elemental analysis and IR spectroscopy validate purity when NMR is impractical. Combustion analysis (C, H, N, S) should align with theoretical values within ±0.4% .
Advanced Research Questions
Q. How can substituent effects at the 3,4-difluorophenyl group modulate biological activity?
- Methodology : Structure-activity relationship (SAR) studies require systematic substitution (e.g., replacing fluorine with electron-withdrawing/donating groups). For example, demonstrates that thieno[2,3-d]pyrimidin-4-ones with para-substituted aryl groups exhibit enhanced antitumor activity. Use computational tools (e.g., DFT for electronic effects, molecular docking for target affinity) to prioritize substituents. Biological assays (e.g., IC50 determination against cancer cell lines) validate predictions .
Q. What strategies address low solubility in pharmacological testing?
- Methodology : Introduce hydrophilic moieties (e.g., PEGylation) at non-critical positions. highlights solubility challenges for thiophene derivatives; pro-drug formulations (e.g., phosphate esters) or co-solvents (DMSO/PBS mixtures) improve bioavailability. Alternatively, synthesize spirocyclic analogs (as in ) to reduce crystallinity .
Q. How can intramolecular hydrogen bonding influence stability and reactivity?
- Methodology : Infrared (IR) spectroscopy identifies key H-bonding interactions (e.g., N–H⋯O/S). For example, reveals that intramolecular N–H⋯N hydrogen bonds in thieno[2,3-b]pyridines stabilize the planar conformation, reducing susceptibility to hydrolysis. Compare degradation rates (via accelerated stability testing) between derivatives with/without H-bond donors .
Q. What are the contradictions in reported synthetic yields, and how can they be resolved?
- Analysis : reports "moderate-to-high" yields for microwave-assisted synthesis, while achieves >90% yields via Horner-Wadsworth-Emmons cyclization. Contradictions arise from reactant purity (e.g., β-keto phosphonate quality) and microwave power calibration. Reproduce protocols with rigorously dried solvents and inert atmospheres (N2/Ar) to minimize side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
